8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
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Overview
Description
8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzodioxepines, which are characterized by a dioxepine ring fused to a benzene ring. The presence of a cyano group and a carboxylic acid group in its structure makes it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxepine derivative with a cyanoacetic acid derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: Lacks the cyano group, which may result in different reactivity and applications.
8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid:
Uniqueness
8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group in its structure. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
819800-73-2 |
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Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
8-cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c12-6-7-4-8(11(13)14)10-9(5-7)15-2-1-3-16-10/h4-5H,1-3H2,(H,13,14) |
InChI Key |
UNBWMTDQPHYMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=CC(=C2OC1)C(=O)O)C#N |
Origin of Product |
United States |
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